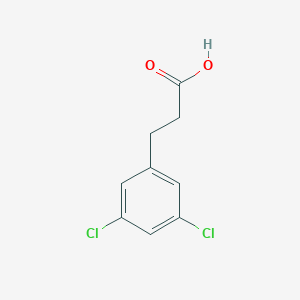

3-(3,5-Dichlorophenyl)propanoic acid

Description

The exact mass of the compound 3-(3,5-Dichlorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3,5-Dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,5-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQICJNXGCGRFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356061 | |

| Record name | 3-(3,5-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-95-2 | |

| Record name | 3-(3,5-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-Dichlorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid (CAS: 95333-95-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid. This document details its physicochemical properties, spectroscopic profile, synthesis and purification protocols, and explores its potential biological activities and applications in drug development based on current literature.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-(3,5-Dichlorophenyl)propanoic acid are summarized below, providing essential information for its handling, characterization, and application in a research setting.

Physicochemical Properties

A compilation of the key physicochemical data for 3-(3,5-Dichlorophenyl)propanoic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 95333-95-2 | PubChem[1] |

| Molecular Formula | C₉H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 219.06 g/mol | PubChem[1] |

| Melting Point | 56-60 °C | ECHEMI[2] |

| Boiling Point | 336.6 ± 27.0 °C at 760 mmHg | ECHEMI[2] |

| Water Solubility | Slightly soluble | ECHEMI[2] |

| IUPAC Name | 3-(3,5-dichlorophenyl)propanoic acid | PubChem[1] |

| InChIKey | GQICJNXGCGRFBA-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Profile

The expected spectroscopic characteristics for 3-(3,5-Dichlorophenyl)propanoic acid, based on its chemical structure and data from analogous compounds, are outlined in Tables 2-4. These data are critical for the structural elucidation and purity assessment of the compound.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | Exchangeable with D₂O. |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | The two equivalent protons on the dichlorophenyl ring will likely appear as a doublet, and the single proton will be a triplet, though complex splitting may occur. |

| Propanoic Chain (-CH₂-Ar) | 2.8 - 3.2 | Triplet | Methylene group adjacent to the aromatic ring. |

| Propanoic Chain (-CH₂-COOH) | 2.5 - 2.9 | Triplet | Methylene group alpha to the carbonyl. |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (-COOH) | 170 - 185 | |

| Aromatic (Ar-C-Cl) | 130 - 140 | Carbon atoms attached to chlorine. |

| Aromatic (Ar-C-H) | 125 - 135 | |

| Aromatic (Ar-C-CH₂) | 135 - 145 | Carbon atom attached to the propanoic chain. |

| Propanoic Chain (-CH₂-Ar) | 30 - 40 | Methylene group adjacent to the aromatic ring. |

| Propanoic Chain (-CH₂-COOH) | 30 - 40 | Methylene group alpha to the carbonyl. |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), Aromatic C-H and C=C stretches.[3][4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 218 (with isotopic peaks for Cl). Common fragments include loss of -COOH (M-45), and cleavage of the propanoic chain.[5] |

Synthesis and Purification

Synthesis via Malonic Ester Synthesis (Proposed Protocol)

This protocol is adapted from the general procedure for malonic ester synthesis.[2][6][7][8][9]

Experimental Workflow:

Caption: Proposed workflow for the synthesis of 3-(3,5-Dichlorophenyl)propanoic acid.

Detailed Methodology:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature.

-

Alkylation: To the resulting solution of the malonate enolate, add 3,5-dichlorobenzyl halide (e.g., bromide or chloride) dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis: After cooling to room temperature, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed to hydrolyze the ester groups.

-

Decarboxylation and Isolation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting di-acid is unstable and will decarboxylate upon heating to yield the crude 3-(3,5-Dichlorophenyl)propanoic acid. The product can then be extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

Purification Protocols

Standard methods for the purification of carboxylic acids can be employed.

2.2.1. Acid-Base Extraction

This technique separates the acidic product from neutral and basic impurities.

Experimental Workflow:

Caption: Workflow for purification by acid-base extraction.

Detailed Methodology:

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

-

Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide.

-

Separate the aqueous layer, which now contains the sodium salt of the carboxylic acid.

-

Wash the aqueous layer with the organic solvent to remove any residual neutral impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the purified carboxylic acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.

2.2.2. Recrystallization

This method is used to obtain highly pure crystalline material.

Detailed Methodology:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene/hexanes).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Biological Activity and Potential Applications

While direct biological studies on 3-(3,5-Dichlorophenyl)propanoic acid are limited, the activities of structurally related compounds provide strong indications of its potential pharmacological profile. The arylpropionic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] Furthermore, the 3,5-dichlorophenyl moiety is present in compounds with antifungal and cytotoxic properties.

Potential Antifungal Activity

Derivatives of 3,5-dichlorobenzyl alcohol have been shown to exhibit significant antifungal activity, notably through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle.[3][12][13][14][15][16][17][18][19]

Proposed Mechanism of Action:

Caption: Proposed antifungal mechanism via SDH inhibition.

This suggests that 3-(3,5-Dichlorophenyl)propanoic acid could be investigated as a potential antifungal agent, particularly against plant pathogenic fungi like Botris cinerea.[15][20][21][22][23]

Potential Cytotoxic Activity

A structurally related compound, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated cytotoxicity in human hepatoma (HepG2) cells.[1][24][25] The toxicity was found to be partially dependent on metabolism by the cytochrome P450 enzyme CYP3A4, suggesting that metabolic activation may lead to the formation of reactive intermediates.[25]

Logical Relationship of DCPT Cytotoxicity:

Caption: CYP3A4-mediated cytotoxicity of a related compound.

Given the shared 3,5-dichlorophenyl moiety, it is plausible that 3-(3,5-Dichlorophenyl)propanoic acid could also exhibit cytotoxic effects, warranting investigation in various cancer cell lines.

Potential Anti-inflammatory Activity

Arylpropionic acids are a well-established class of NSAIDs that primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[10][11]

General Anti-inflammatory Pathway for Arylpropionic Acids:

Caption: General mechanism of anti-inflammatory action for arylpropionic acids.

Further studies are required to determine if 3-(3,5-Dichlorophenyl)propanoic acid possesses significant anti-inflammatory activity and to elucidate its specific mechanism of action.[26][27][28][29][30][31]

Conclusion

3-(3,5-Dichlorophenyl)propanoic acid is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. Its structural similarity to known bioactive molecules suggests that it may possess antifungal, cytotoxic, and anti-inflammatory properties. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and biological evaluation of this compound. The provided experimental protocols, though adapted from related molecules, offer a solid starting point for laboratory work. Future research should focus on the specific synthesis and purification of this compound, detailed spectroscopic characterization, and comprehensive in vitro and in vivo studies to validate its potential therapeutic applications.

References

- 1. 3-(3,5-Dichlorophenyl)propionic acid | C9H8Cl2O2 | CID 819305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 7. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. hmdb.ca [hmdb.ca]

- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. 3,5-diCQA suppresses colorectal cancer cell growth through ROS/AMPK/mTOR mediated mitochondrial dysfunction and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Antifungal Activity of Phloroglucinol Derivatives against Botrytis cinerea and Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. mdpi.com [mdpi.com]

- 18. US10603298B2 - Succinate dehydrogenase inhibitors (SDHi's) - Google Patents [patents.google.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iris.uniroma1.it [iris.uniroma1.it]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. (PDF) Cytotoxicity of 3-(3,5-Dichlorophe [research.amanote.com]

- 25. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. researchgate.net [researchgate.net]

- 28. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. japsonline.com [japsonline.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)propanoic acid, a halogenated arylpropanoic acid. The document details its chemical and physical properties, a plausible method of synthesis, and its expected mechanism of action based on its structural class. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Properties

3-(3,5-Dichlorophenyl)propanoic acid is a derivative of propanoic acid featuring a dichlorinated phenyl ring. Its chemical structure and properties are foundational to its potential biological activity.

Table 1: Physicochemical Properties of 3-(3,5-Dichlorophenyl)propanoic acid

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| IUPAC Name | 3-(3,5-dichlorophenyl)propanoic acid | [1] |

| CAS Number | 95333-95-2 | [1] |

| Appearance | Solid (form) | [2] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Plausible Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

As a member of the arylpropanoic acid class of compounds, 3-(3,5-Dichlorophenyl)propanoic acid is anticipated to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[3][4] Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever.[3]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated during inflammation.[4] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[5]

The diagram below illustrates the prostaglandin biosynthesis pathway and the inhibitory role of COX inhibitors.

Experimental Protocols: A Representative Synthesis

A detailed, peer-reviewed synthesis protocol specifically for 3-(3,5-Dichlorophenyl)propanoic acid is not widely available. However, a common and effective method for synthesizing 3-phenylpropanoic acids is the malonic ester synthesis.[6][7] The following is a representative protocol adapted from this general method.

Objective: To synthesize 3-(3,5-Dichlorophenyl)propanoic acid from 3,5-dichlorobenzyl bromide and diethyl malonate.

Materials:

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl malonate

-

3,5-Dichlorobenzyl bromide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Experimental Workflow Diagram:

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the stirred solution of sodium ethoxide.

-

Alkylation: To the resulting solution of the malonate enolate, add 3,5-dichlorobenzyl bromide dropwise. After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude diethyl 2-(3,5-dichlorobenzyl)malonate.

-

Hydrolysis and Decarboxylation: Add a solution of concentrated hydrochloric acid to the crude ester. Heat the mixture to reflux for several hours to effect both hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative.

-

Isolation and Purification: Cool the reaction mixture, which should result in the precipitation of the crude 3-(3,5-Dichlorophenyl)propanoic acid. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Conclusion

3-(3,5-Dichlorophenyl)propanoic acid is a compound of interest for its potential as a non-steroidal anti-inflammatory agent. Its mechanism of action is plausibly centered on the inhibition of COX enzymes, a hallmark of the arylpropanoic acid class. While specific biological activity data for this compound is not extensively documented in public literature, this guide provides a solid foundation for its chemical properties and a reliable synthetic route. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. 3-(3,5-Dichlorophenyl)propionic acid | C9H8Cl2O2 | CID 819305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2,5-Dichlorophenyl)propanoic acid AldrichCPR 68034-76-4 [sigmaaldrich.com]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 5. brieflands.com [brieflands.com]

- 6. homework.study.com [homework.study.com]

- 7. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid. The document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential biological activities and associated signaling pathways based on structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Chemical and Physical Properties

3-(3,5-Dichlorophenyl)propanoic acid is a solid at room temperature. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | 3-(3,5-Dichlorophenyl)propanoic acid[1] |

| Molecular Formula | C₉H₈Cl₂O₂[1] |

| Molecular Weight | 219.06 g/mol [1] |

| CAS Number | 95333-95-2[1] |

| Appearance | Solid (predicted) |

| Melting Point | 56-60 °C |

| Boiling Point | 336.6 ± 27.0 °C (predicted) |

| Water Solubility | Slightly soluble (predicted) |

| XLogP3 | 2.9 (predicted)[1] |

Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid

A plausible and efficient synthetic route to 3-(3,5-Dichlorophenyl)propanoic acid involves a two-step process: a Knoevenagel condensation followed by catalytic hydrogenation. This approach is well-documented for the synthesis of substituted phenylpropanoic acids.

Synthetic Workflow

The overall synthetic scheme is presented below.

Caption: Synthetic pathway for 3-(3,5-Dichlorophenyl)propanoic acid.

Experimental Protocols

Step 1: Synthesis of (E)-3-(3,5-Dichlorophenyl)acrylic acid via Knoevenagel Condensation

This procedure is adapted from the Doebner modification of the Knoevenagel condensation.[2][3][4]

-

Materials:

-

3,5-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (2M)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of 2M hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

The crude (E)-3-(3,5-dichlorophenyl)acrylic acid can be purified by recrystallization from a suitable solvent such as ethanol/water.

-

Step 2: Synthesis of 3-(3,5-Dichlorophenyl)propanoic acid via Catalytic Hydrogenation

This procedure is based on standard methods for the reduction of carbon-carbon double bonds.[5][6][7]

-

Materials:

-

(E)-3-(3,5-Dichlorophenyl)acrylic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation flask, dissolve the (E)-3-(3,5-dichlorophenyl)acrylic acid (1 equivalent) in ethanol.

-

Carefully add 10% palladium on carbon (approximately 1-5 mol% of palladium relative to the substrate) to the solution.

-

Seal the flask and purge it with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or using a Parr hydrogenator) at room temperature until the reaction is complete (typically 4-24 hours, monitor by TLC).

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(3,5-dichlorophenyl)propanoic acid.

-

The product can be further purified by recrystallization if necessary.

-

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for 3-(3,5-dichlorophenyl)propanoic acid, its structural features suggest potential interactions with biological systems. The broader class of arylpropanoic acids is well-known for its diverse pharmacological effects.[4] Furthermore, studies on closely related chlorinated phenyl derivatives provide insights into its potential bioactivity.

Potential Antimicrobial Activity

A structurally similar compound, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, isolated from a marine actinomycete, has demonstrated significant and selective activity against Escherichia coli and Staphylococcus aureus. This suggests that the 3,5-dichlorophenyl moiety may contribute to antimicrobial properties. The proposed mechanism for phenolic acids involves disruption of the bacterial cell membrane, leading to increased permeability and cell death.

Caption: Hypothetical mechanism of antimicrobial action.

Potential Anti-inflammatory Activity (COX Inhibition)

Many arylpropanoic acid derivatives are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. It is plausible that 3-(3,5-dichlorophenyl)propanoic acid could exhibit similar inhibitory activity.

Caption: Potential inhibition of the cyclooxygenase pathway.

Potential as a PPAR Modulator

Substituted phenylpropanoic acids have been investigated as activators of peroxisome proliferator-activated receptors (PPARs).[8] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[9] Modulation of PPARs is a therapeutic strategy for metabolic diseases such as dyslipidemia and type 2 diabetes. The structural similarity of 3-(3,5-dichlorophenyl)propanoic acid to known PPAR modulators suggests it could be a candidate for investigation in this area.

Caption: Hypothetical PPAR modulation pathway.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.2 | Triplet | 1H | Ar-H (para to propyl) |

| ~7.1 | Doublet | 2H | Ar-H (ortho to propyl) |

| ~2.9 | Triplet | 2H | -CH₂- (benzylic) |

| ~2.6 | Triplet | 2H | -CH₂- (adjacent to COOH) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~178 | -COOH |

| ~142 | Ar-C (ipso to propyl) |

| ~135 | Ar-C (ipso to Cl) |

| ~128 | Ar-CH (para to propyl) |

| ~127 | Ar-CH (ortho to propyl) |

| ~35 | -CH₂- (adjacent to COOH) |

| ~30 | -CH₂- (benzylic) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid |

| ~3080 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~1420 | O-H bend of the carboxylic acid |

| ~1250 | C-O stretch of the carboxylic acid |

| ~850 | C-H bend (aromatic, out-of-plane for 1,3,5-substitution) |

| ~780 | C-Cl stretch |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 218 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at ~65% and [M+4]⁺ at ~10% of the [M]⁺ peak). Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propyl chain.

Safety Information

3-(3,5-Dichlorophenyl)propanoic acid is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established scientific principles. The biological activities and signaling pathways discussed are potential areas of investigation and are not experimentally confirmed for this specific compound. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.

References

- 1. 3-(3,5-Dichlorophenyl)propionic acid | C9H8Cl2O2 | CID 819305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for 3-(3,5-dichlorophenyl)propanoic acid. This compound, featuring a dichlorinated phenyl ring, is of interest to researchers in medicinal chemistry and materials science. The information herein is intended to serve as a foundational resource for its synthesis and further investigation into its potential biological activities.

Chemical Structure and Properties

3-(3,5-Dichlorophenyl)propanoic acid is a carboxylic acid derivative characterized by a propanoic acid chain attached to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions.

Below is a visualization of the chemical structure of 3-(3,5-Dichlorophenyl)propanoic acid.

Caption: Chemical structure of 3-(3,5-Dichlorophenyl)propanoic acid.

Physicochemical Properties

The key physicochemical properties of 3-(3,5-dichlorophenyl)propanoic acid are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 3-(3,5-dichlorophenyl)propanoic acid | [1] |

| CAS Number | 95333-95-2 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| Melting Point | 56-60 °C | |

| Boiling Point | 336.6 ± 27.0 °C at 760 mmHg | |

| Water Solubility | Slightly soluble in water | |

| XLogP3 | 3.04 |

Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid

A robust and widely applicable method for the synthesis of 3-arylpropanoic acids is the malonic ester synthesis.[2][3][4] This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. A plausible synthetic route for 3-(3,5-dichlorophenyl)propanoic acid using this approach is detailed below.

Synthesis Workflow

The synthesis proceeds in three main stages: enolate formation, alkylation, and finally hydrolysis and decarboxylation to yield the target compound.

Caption: Malonic ester synthesis workflow for 3-(3,5-dichlorophenyl)propanoic acid.

Experimental Protocol

This protocol is adapted from the general principles of malonic ester synthesis.[2][3][5]

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

3,5-Dichlorobenzyl bromide

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The reaction is typically carried out at room temperature.

-

Alkylation: After the formation of the malonate enolate is complete, add a solution of 3,5-dichlorobenzyl bromide in absolute ethanol dropwise to the reaction mixture. The mixture is then heated to reflux for several hours to ensure the completion of the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TTC).

-

Work-up and Isolation of the Intermediate: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2-(3,5-dichlorobenzyl)malonate.

-

Hydrolysis and Decarboxylation: The crude intermediate is then subjected to acidic hydrolysis by refluxing with a strong acid such as concentrated hydrochloric acid or sulfuric acid. This step hydrolyzes the ester groups to carboxylic acids. The resulting malonic acid derivative is unstable and undergoes decarboxylation upon continued heating to yield 3-(3,5-dichlorophenyl)propanoic acid.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a pure crystalline solid.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 3-(3,5-dichlorophenyl)propanoic acid is not extensively documented in publicly available literature, the 3,5-dichlorophenyl moiety is present in a number of biologically active molecules. For instance, derivatives of dichlorophenyl benzoic acid have shown a range of activities including anticancer and antimicrobial effects.[6] Furthermore, 3,5-dichlorobenzyl esters have been investigated as potential fungicides that act by inhibiting succinate dehydrogenase (SDH).[7]

The anticancer activity of some dichlorophenyl-containing compounds has been associated with the inhibition of key signaling pathways, such as the p38α MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[6]

Below is a simplified representation of a generic kinase signaling pathway that could potentially be modulated by compounds containing the dichlorophenyl pharmacophore.

Caption: Potential inhibition of a kinase signaling pathway by a dichlorophenyl compound.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and a viable synthetic route for 3-(3,5-dichlorophenyl)propanoic acid. The malonic ester synthesis offers a reliable method for its preparation. The presence of the 3,5-dichlorophenyl group suggests that this compound could be a valuable building block for the development of novel therapeutic agents or functional materials, warranting further investigation into its biological activities. Researchers are encouraged to use the provided information as a starting point for their studies.

References

- 1. 3-(3,5-Dichlorophenyl)propionic acid | C9H8Cl2O2 | CID 819305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. askthenerd.com [askthenerd.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3-(3,5-Dichlorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(3,5-Dichlorophenyl)propanoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, both qualitatively and quantitatively. Furthermore, it presents a logical workflow for solubility assessment and a representative signaling pathway that may be relevant for dichlorophenyl-containing compounds in a drug development context.

Introduction to 3-(3,5-Dichlorophenyl)propanoic Acid

3-(3,5-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a dichlorinated phenyl ring and a propanoic acid moiety, suggests it possesses moderate lipophilicity. Understanding its solubility in various organic solvents is crucial for a wide range of applications in research and development, including chemical synthesis, purification, formulation development, and in vitro/in vivo studies.

Solubility Data

Currently, specific quantitative solubility data for 3-(3,5-Dichlorophenyl)propanoic acid in a range of organic solvents is not extensively documented in peer-reviewed journals or publicly available databases. The available information is qualitative in nature.

Table 1: Qualitative Solubility of 3-(3,5-Dichlorophenyl)propanoic Acid

| Solvent | Solubility | Source |

| Water | Slightly Soluble | Thermo Fisher Scientific |

Note: "Slightly soluble" is a qualitative term and can vary between different classification systems. For precise applications, experimental determination is necessary.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of 3-(3,5-Dichlorophenyl)propanoic acid.

Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of 3-(3,5-Dichlorophenyl)propanoic acid is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

The temperature should be carefully controlled and monitored throughout the experiment as solubility is temperature-dependent.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, the suspension is allowed to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

A known volume or mass of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass petri dish or an aluminum pan).

-

The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

The container with the dried residue (the dissolved 3-(3,5-Dichlorophenyl)propanoic acid) is then accurately weighed.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is determined by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

-

The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Qualitative and Semi-Quantitative Solubility Assessment

A systematic approach to qualitative solubility can rapidly provide valuable information about the compound's properties and guide solvent selection for various applications.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane).

-

Procedure:

-

A small, accurately weighed amount of 3-(3,5-Dichlorophenyl)propanoic acid (e.g., 1-5 mg) is placed into a small test tube.

-

The solvent is added dropwise with vortexing or shaking after each addition, up to a final volume of 1 mL.

-

The dissolution is observed visually.

-

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve the compound. For example:

-

Very Soluble: < 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent.

-

Soluble: From 10 to 30 parts of solvent.

-

Sparingly Soluble: From 30 to 100 parts of solvent.

-

Slightly Soluble: From 100 to 1000 parts of solvent.

-

Very Slightly Soluble: From 1000 to 10,000 parts of solvent.

-

Practically Insoluble: > 10,000 parts of solvent.

-

Visualized Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like 3-(3,5-Dichlorophenyl)propanoic acid.

Representative Signaling Pathway for Dichlorophenyl Compounds in Drug Development

While no specific signaling pathways have been directly associated with 3-(3,5-Dichlorophenyl)propanoic acid in the available literature, related dichlorophenyl compounds have been studied for their potential as anti-cancer agents. For instance, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has been shown to impact key signaling pathways in cancer cells. The following diagram illustrates a simplified representation of the AMPK and Akt signaling pathways, which are often targeted in cancer therapy and were shown to be modulated by COH-SR4.

Disclaimer: This diagram is for illustrative purposes to show the types of pathways that might be investigated for a dichlorophenyl-containing compound in a drug development context. It does not represent data specific to 3-(3,5-Dichlorophenyl)propanoic acid.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 3-(3,5-Dichlorophenyl)propanoic acid in organic solvents. While specific quantitative data is sparse, the detailed experimental protocols for gravimetric analysis and qualitative assessment offer robust methods for generating this critical information. The provided workflows and representative signaling pathways serve as valuable tools for researchers and drug development professionals in planning and executing their studies with this and similar compounds. The experimental determination of its solubility profile is a necessary step for the successful application of 3-(3,5-Dichlorophenyl)propanoic acid in any research or development endeavor.

physical and chemical properties of 3-(3,5-Dichlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(3,5-Dichlorophenyl)propanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes predicted data from reliable chemical databases and outlines general experimental protocols that can be adapted for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identity and Physical Properties

3-(3,5-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure consists of a propanoic acid chain attached to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(3,5-dichlorophenyl)propanoic acid | [1] |

| CAS Number | 95333-95-2 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CCC(=O)O | [1] |

| InChIKey | GQICJNXGCGRFBA-UHFFFAOYSA-N | [1] |

| Appearance | Solid (Predicted) | |

| Melting Point | 56-60 °C (Experimental) | |

| Boiling Point | 336.6 ± 27.0 °C at 760 mmHg (Predicted) | |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |

| Water Solubility | Slightly soluble (Predicted) | |

| XLogP3 | 2.9 (Predicted) | [1] |

| pKa | Not available |

Experimental Protocols

Synthesis Protocol: Malonic Ester Synthesis Approach

A common and adaptable method for the synthesis of 3-arylpropanoic acids is the malonic ester synthesis. A potential synthetic route for 3-(3,5-Dichlorophenyl)propanoic acid is outlined below. This protocol is based on a general method for preparing 3-(3-halogenophenyl)propanoic acids and would require optimization for this specific substrate.[2]

Reaction Scheme:

-

Alkylation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 3,5-dichlorobenzyl halide.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., sodium hydroxide), followed by acidification. Upon heating, the dicarboxylic acid readily decarboxylates to yield the final product, 3-(3,5-Dichlorophenyl)propanoic acid.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

3,5-Dichlorobenzyl chloride (or bromide)

-

Ethanol (anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

Alkylation Step:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, add 3,5-dichlorobenzyl chloride (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude diethyl (3,5-dichlorobenzyl)malonate.

-

-

Hydrolysis and Decarboxylation Step:

-

To the crude product from the previous step, add an aqueous solution of sodium hydroxide (excess).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Heat the acidic mixture to reflux to effect decarboxylation.

-

Cool the mixture, and the product may precipitate. If not, extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 3-(3,5-Dichlorophenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Diagram of Synthetic Workflow:

Analytical Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of 3-(3,5-Dichlorophenyl)propanoic acid. The following is a general method that would require optimization.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is typically required.

-

Derivatization: React the sample with a methylating agent (e.g., diazomethane or BF₃/methanol).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C).

-

Injector Temperature: 250 °C

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Diagram of Analytical Workflow:

Spectral Data (Predicted)

No experimental spectra for 3-(3,5-Dichlorophenyl)propanoic acid are currently available in public spectral databases. The following are predicted spectral characteristics based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the propanoic acid chain. The aromatic protons would likely appear as two distinct signals in the range of 7.0-7.5 ppm. The methylene groups of the propanoic acid chain would appear as two triplets in the range of 2.5-3.5 ppm. The acidic proton of the carboxyl group would be a broad singlet at a higher chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (around 170-180 ppm). The aromatic carbons would appear in the range of 120-140 ppm, with the carbons attached to chlorine atoms being further downfield. The aliphatic carbons would be the most upfield signals.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be expected.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the involvement of 3-(3,5-Dichlorophenyl)propanoic acid in any specific signaling pathways. Arylpropanoic acid derivatives are a broad class of compounds with diverse biological activities, including anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] However, without experimental data, the specific biological profile of the 3,5-dichloro substituted variant remains unknown.

Research into the biological effects of this compound would likely involve initial screening in various cellular or biochemical assays to identify potential targets.

Diagram of a Hypothetical Research Logic for Biological Activity Screening:

Safety Information

Based on aggregated GHS data, 3-(3,5-Dichlorophenyl)propanoic acid is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

3-(3,5-Dichlorophenyl)propanoic acid is a compound with well-defined physical and chemical identifiers, although a significant portion of its property data is based on predictions. The lack of published experimental protocols for its synthesis, analysis, and biological characterization presents an opportunity for further research. The methodologies and workflows outlined in this guide provide a solid starting point for researchers interested in exploring the properties and potential applications of this molecule. As with any chemical research, all experimental work should be conducted with appropriate safety measures in place.

References

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of Dichlorophenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylpropanoic acids represent a class of chemical compounds with a significant history, primarily rooted in the development of agricultural herbicides and later explored for their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of these molecules. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

A Historical Perspective: From Weed Control to Therapeutic Investigation

The story of dichlorophenylpropanoic acids is intrinsically linked to the broader history of phenoxy herbicides. The journey began in the World War II era with the strategic goal of enhancing agricultural output.

A pivotal moment in this narrative was the development of 2,4-dichlorophenoxyacetic acid (2,4-D). Its synthesis was first reported in 1941 by R. Pokorny[1]. By 1944, its potent and selective herbicidal properties were recognized, and it was commercially introduced in 1946, marking the dawn of modern selective herbicides[2][3][4]. 2,4-D was revolutionary in its ability to control broadleaf weeds without harming monocotyledonous crops like wheat and corn[2][3].

This pioneering work on phenoxyacetic acids paved the way for the exploration of related structures, including the phenoxypropanoic acids. In the 1960s, dichlorprop, the common name for 2-(2,4-dichlorophenoxy)propanoic acid, was introduced to the market[5]. Like its predecessor, 2,4-D, dichlorprop proved to be an effective herbicide for controlling a wide range of broadleaf weeds[5][6]. It is important to note that dichlorprop is a chiral molecule, with only the (R)-enantiomer possessing herbicidal activity[5].

While the initial focus was on agriculture, the structural similarities of these compounds to known pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), prompted investigations into their therapeutic potential. This guide will delve into the synthesis and biological activities that have been explored in this context.

Synthesis and Experimental Protocols

The synthesis of dichlorophenylpropanoic acids can be achieved through various chemical routes. Below are detailed experimental protocols for the preparation of several isomers.

Synthesis of 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop)

This method describes the condensation of 2,4-dichlorophenol with 2-chloropropionic acid.

Experimental Protocol:

-

Materials: 2,4-dichlorophenol (1.0 mol, 163 g), 2-chloropropionic acid (1.0 mol, 108.5 g), potassium hydroxide (2.0 mol, 112.2 g), dimethyl sulfoxide (DMSO) (300 mL), and a surfactant/phase-transfer catalyst such as dimethylaminopyridine (catalytic amount, e.g., 1.5 g).

-

Procedure:

-

In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, and the surfactant in DMSO[7].

-

Heat the reaction mixture to 80 °C and stir for 8-10 hours[7].

-

After the reaction is complete, maintain the temperature at 80 °C and neutralize the mixture by the dropwise addition of sulfuric acid[7].

-

Filter the mixture to remove any inorganic salts.

-

Distill the solvent under reduced pressure to obtain the crude product[7].

-

To the solid residue, add n-hexane (e.g., 550 g) and stir. Cool the mixture to room temperature to precipitate the product[7].

-

Filter the solid and dry to obtain 2-(2,4-dichlorophenoxy)propanoic acid. The reported yield is typically high, around 93%[7].

-

Synthesis of 3-(3-Halogenophenyl)propionic Acids

This general procedure can be adapted for the synthesis of 3-(dichlorophenyl)propionic acids by starting with the appropriate dichlorobenzyl chloride and malonic ester.

Experimental Protocol:

-

Step 1: Malonic Ester Alkylation

-

In a 500 mL glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add ethanol (100 mL), sodium ethoxide (0.4 mol, 27.2 g), and diethyl malonate (0.8 mol, 128.1 g)[8].

-

Warm the mixture to 40 °C and add the desired dichlorobenzyl chloride (0.2 mol) dropwise over 1 hour, maintaining the temperature between 40-50 °C[8].

-

After the addition is complete, continue the reaction for 2 hours at the same temperature[8].

-

Distill off the ethanol and cool the residue to below 30 °C. Add water (80 mL) and stir for 10 minutes[8].

-

Allow the layers to separate and collect the lower organic layer. Purify by vacuum distillation to obtain the 2-(dichlorobenzyl) diethyl malonate[8].

-

-

Step 2: Hydrolysis and Decarboxylation

-

To the product from Step 1, add a 50% aqueous solution of a strong acid (e.g., hydrochloric acid or phosphoric acid) dropwise at a temperature below 30 °C[8].

-

After the addition, add an organic solvent such as ether or dichloromethane (100 mL) and stir for 10 minutes[8].

-

Separate the layers and distill off the organic solvent from the organic layer.

-

Heat the residue to 150 °C for 1-1.5 hours to effect decarboxylation[8].

-

Cool the mixture to 80 °C and add a non-polar solvent like petroleum ether (50 mL) to precipitate the product[8].

-

Filter the solid at room temperature and dry to obtain the 3-(dichlorophenyl)propanoic acid[8].

-

Biological Activities and Quantitative Data

Dichlorophenylpropanoic acids and their derivatives have been investigated for a range of biological activities, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Table 1: Cyclooxygenase (COX) Inhibition by Dichlorophenyl-related Compounds

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Diclofenac | COX-1 | >100 | Celecoxib | 9.4 |

| COX-2 | 0.08 | 0.08 | ||

| Compound VIIa¹ | COX-1 | 19.5 | Celecoxib | 14.2 |

| COX-2 | 0.29 | 0.42 |

¹Compound VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide derivative, a structural analogue of diclofenac.

Anticancer Activity

Several studies have explored the antiproliferative effects of compounds containing the dichlorophenyl moiety against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and interference with key signaling pathways.

Table 2: Antiproliferative Activity of Dichlorophenyl-containing Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Diclofenac | TE11 | Esophageal Squamous Cell Carcinoma | 70.47 |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 167.3 | |

| KYSE410 | Esophageal Squamous Cell Carcinoma | 187.9 | |

| COH-SR4¹ | Melanoma Cell Lines | Melanoma | Not specified, but effective at 4 mg/kg in vivo |

| Organotin(IV) propanoate derivative² | PC-3 | Prostate Cancer | 0.100 - 0.785 |

| HT-29 | Colorectal Adenocarcinoma | 0.100 - 0.785 | |

| MCF-7 | Breast Cancer | 0.100 - 0.785 | |

| HepG2 | Hepatocellular Carcinoma | 0.100 - 0.785 |

¹COH-SR4 is 1,3-Bis(3,5-dichlorophenyl) urea.[9] ²A series of triphenyltin(IV) compounds with propanoic acid derivatives.[10][11]

Signaling Pathways and Mechanisms of Action

The biological effects of dichlorophenylpropanoic acids are mediated through their interaction with various cellular signaling pathways.

Cyclooxygenase (COX) Inhibition Pathway

As NSAID analogues, a primary mechanism for the anti-inflammatory action of dichlorophenylpropanoic acids is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

Figure 1: Inhibition of the Cyclooxygenase Pathway.

Potential Anticancer Signaling Pathways

While direct evidence for dichlorophenylpropanoic acids is still emerging, studies on related compounds suggest potential modulation of key cancer-related signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some dichlorophenyl-containing compounds have been shown to interfere with this pathway.

Figure 2: Potential Modulation of the PI3K/Akt/mTOR Pathway.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

Figure 3: Potential Modulation of the MAPK/ERK Pathway.

Studies on the structurally related small molecule dichloroacetate (DCA) have highlighted the inhibition of pyruvate dehydrogenase kinase (PDK) as a potential anticancer mechanism. PDK inhibition shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, which can lead to apoptosis. Given that the well-known NSAID diclofenac, which contains a dichlorophenyl group, has been shown to synergize with PDK inhibitors in melanoma cells, this represents a plausible avenue of investigation for dichlorophenylpropanoic acids.

Figure 4: Potential Inhibition of Pyruvate Dehydrogenase Kinase.

Conclusion and Future Directions

The journey of dichlorophenylpropanoic acids from their origins as agricultural herbicides to their investigation as potential therapeutic agents highlights the dynamic nature of chemical research and development. Their established synthetic routes and intriguing biological activities, particularly in the realms of inflammation and oncology, present a compelling case for continued exploration.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of various dichlorophenylpropanoic acid isomers. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity for therapeutic targets while minimizing off-target effects. Furthermore, a deeper understanding of their engagement with key signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, will be instrumental in guiding their development as novel drug candidates. The preliminary connections to metabolic pathways, such as the inhibition of PDK, also warrant further investigation. This class of compounds, with its rich history and untapped potential, remains a fertile ground for discovery in the ongoing quest for new and effective therapies.

References

- 1. acs.org [acs.org]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. deq.mt.gov [deq.mt.gov]

- 4. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 5. Dichlorprop - Wikipedia [en.wikipedia.org]

- 6. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 7. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 8. p,p′-Dichlorodiphenyltrichloroethane inhibits the apoptosis of colorectal adenocarcinoma DLD1 cells through PI3K/AKT and Hedgehog/Gli1 signaling pathways - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 9. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In-depth Technical Guide: Potential Biological Activity of 3-(3,5-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dichlorophenyl)propanoic acid is a halogenated arylpropanoic acid. While direct and extensive research on its specific biological activities is limited, its structural class, the arylpropanoic acids, is well-known for a range of pharmacological effects, most notably anti-inflammatory action. This guide synthesizes the potential biological activities of 3-(3,5-Dichlorophenyl)propanoic acid based on the known effects of structurally related compounds. It provides detailed experimental protocols for assays crucial for evaluating these potential activities and presents hypothetical data to illustrate the expected outcomes. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research.

Introduction

Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] The incorporation of a dichlorophenyl moiety into various molecular scaffolds has been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]

3-(3,5-Dichlorophenyl)propanoic acid, with its characteristic arylpropanoic acid backbone and dichlorinated phenyl ring, represents an interesting candidate for biological evaluation. This technical guide aims to provide a foundational resource for researchers by postulating its potential biological activities and offering detailed methodologies for its investigation.

Potential Biological Activities

Based on its structural characteristics, 3-(3,5-Dichlorophenyl)propanoic acid is hypothesized to possess anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The primary mechanism of action for many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever. The presence of the propanoic acid side chain is crucial for this activity. It is plausible that 3-(3,5-Dichlorophenyl)propanoic acid could act as a COX inhibitor.

Cytotoxic Activity

Various compounds containing the dichlorophenyl group have demonstrated cytotoxic effects against cancer cell lines. While the exact mechanisms are diverse, they often involve the induction of apoptosis or the inhibition of critical cellular pathways. Therefore, it is worthwhile to investigate the potential of 3-(3,5-Dichlorophenyl)propanoic acid as a cytotoxic agent.

Postulated Signaling Pathways and Experimental Workflows

To investigate the potential biological activities of 3-(3,5-Dichlorophenyl)propanoic acid, specific signaling pathways and experimental workflows are pertinent.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for 3-(3,5-Dichlorophenyl)propanoic acid to illustrate how results from the described assays would be summarized.

Table 1: Hypothetical COX Enzyme Inhibition Data

| Enzyme | Test Compound | IC50 (µM) |

| COX-1 | 3-(3,5-Dichlorophenyl)propanoic acid | 15.2 |

| COX-2 | 3-(3,5-Dichlorophenyl)propanoic acid | 8.5 |

| COX-1 | Indomethacin (Reference) | 0.1 |

| COX-2 | Indomethacin (Reference) | 0.9 |

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | Test Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 3-(3,5-Dichlorophenyl)propanoic acid | 48 | 45.7 |

| A549 | 3-(3,5-Dichlorophenyl)propanoic acid | 48 | 62.3 |

| MCF-7 | Doxorubicin (Reference) | 48 | 0.8 |

| A549 | Doxorubicin (Reference) | 48 | 1.2 |

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the in vitro inhibition of COX-1 and COX-2 by a test compound.[4][5][6]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound and reference inhibitor (e.g., Indomethacin)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for Prostaglandin E2 (PGE2)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).

-

Add the test compound or reference inhibitor to the respective wells. Include control wells with solvent only (for 100% activity) and wells with no enzyme (for background).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride or a strong acid).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cultured cell lines.[1][2][7][8][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound and reference cytotoxic agent (e.g., Doxorubicin)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test compound and reference agent in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include control wells with medium and solvent only.

-

Incubate the plate for a specified period (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the control (untreated) cells.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While there is a lack of direct experimental evidence for the biological activity of 3-(3,5-Dichlorophenyl)propanoic acid, its structural similarity to known bioactive compounds, particularly arylpropanoic acids, strongly suggests its potential as an anti-inflammatory and possibly a cytotoxic agent. The protocols and hypothetical data presented in this guide offer a clear roadmap for the initial investigation of this compound.

Future research should focus on:

-

Synthesis and purification of 3-(3,5-Dichlorophenyl)propanoic acid.

-

In vitro screening using the assays described herein to determine its COX inhibitory and cytotoxic activities.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related analogs to optimize activity and selectivity.

-

In vivo studies in appropriate animal models to evaluate its efficacy and safety profile if promising in vitro activity is observed.

This systematic approach will elucidate the therapeutic potential of 3-(3,5-Dichlorophenyl)propanoic acid and contribute to the development of new pharmacological agents.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. clyte.tech [clyte.tech]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract